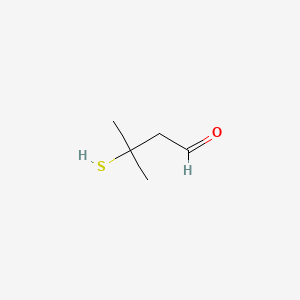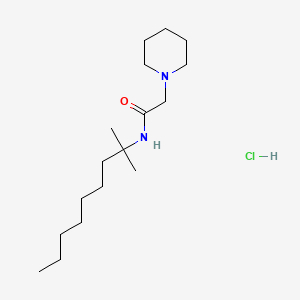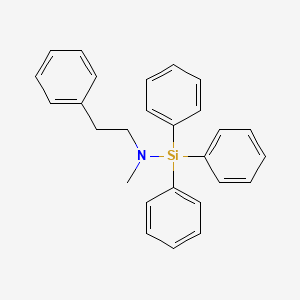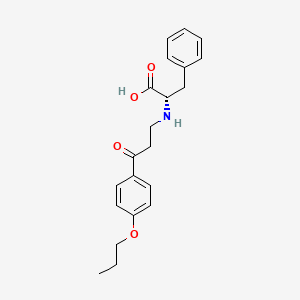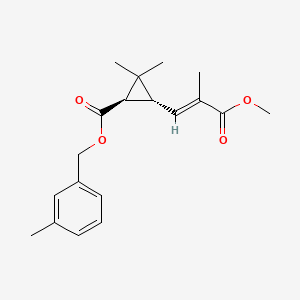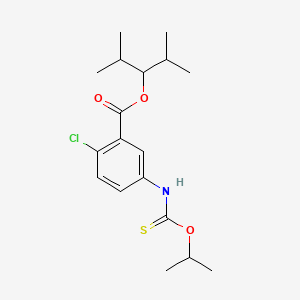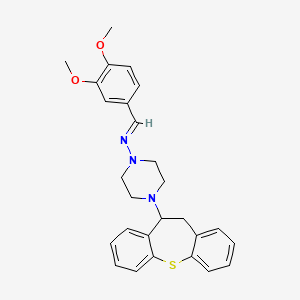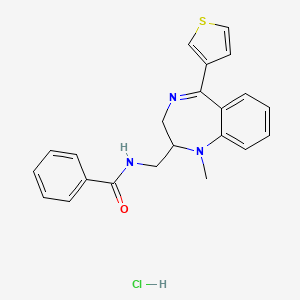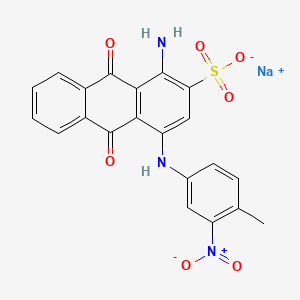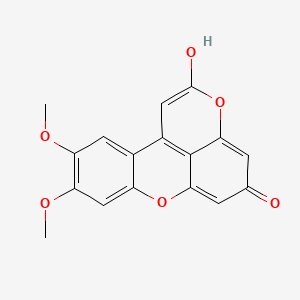
Nickel, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features nickel as the central metal ion This compound is characterized by its unique structure, where the nickel ion is coordinated by ethanedioato (oxalate) and 3-methylbenzenamine (m-toluidine) ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of nickel salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions. The general reaction can be represented as follows:
[ \text{Ni}^{2+} + \text{C}_2\text{O}_4^{2-} + 2 \text{C}_7\text{H}_9\text{N} \rightarrow \text{Ni(C}_2\text{O}_4)(\text{C}_7\text{H}_9\text{N})_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, heating, and crystallization to obtain the desired product in high purity. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzenamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH and temperature.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
作用機序
The mechanism by which Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- exerts its effects involves coordination chemistry principles. The nickel ion acts as a central metal, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
Nickel, (ethanedioato(2-)-O,O’)bis(benzenamine)-: Similar structure but with benzenamine instead of 3-methylbenzenamine.
Nickel, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine)-: Similar structure but with 4-methylbenzenamine.
Uniqueness
Nickel, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to the presence of the 3-methylbenzenamine ligands, which can impart distinct electronic and steric properties compared to other similar compounds
特性
CAS番号 |
80660-65-7 |
|---|---|
分子式 |
C16H18N2NiO4 |
分子量 |
361.02 g/mol |
IUPAC名 |
3-methylaniline;nickel(2+);oxalate |
InChI |
InChI=1S/2C7H9N.C2H2O4.Ni/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChIキー |
ANLUXUREHOMRCZ-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


